

A Technical Guide to 3-Bromo-1H-pyrazol-5-amine

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 3-Bromo-1H-pyrazol-5-amine

Cat. No.: B571671

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the chemical properties, synthesis, and applications of **3-Bromo-1H-pyrazol-5-amine**, a key heterocyclic building block in medicinal chemistry and materials science.

Chemical Identity and Structure

3-Bromo-1H-pyrazol-5-amine is a substituted pyrazole derivative. The pyrazole ring is a five-membered heterocycle containing two adjacent nitrogen atoms. The presence of both an amine and a bromine substituent makes it a versatile intermediate for further chemical modifications.

- IUPAC Name: 5-bromo-1H-pyrazol-3-amine[1]
- Synonyms: 3-Bromo-5-aminopyrazole, 5-Amino-3-bromo-1H-pyrazole[1]

The image you are
requesting does not exist
or is no longer available.

imgur.com

- Chemical Structure:

Physicochemical Properties

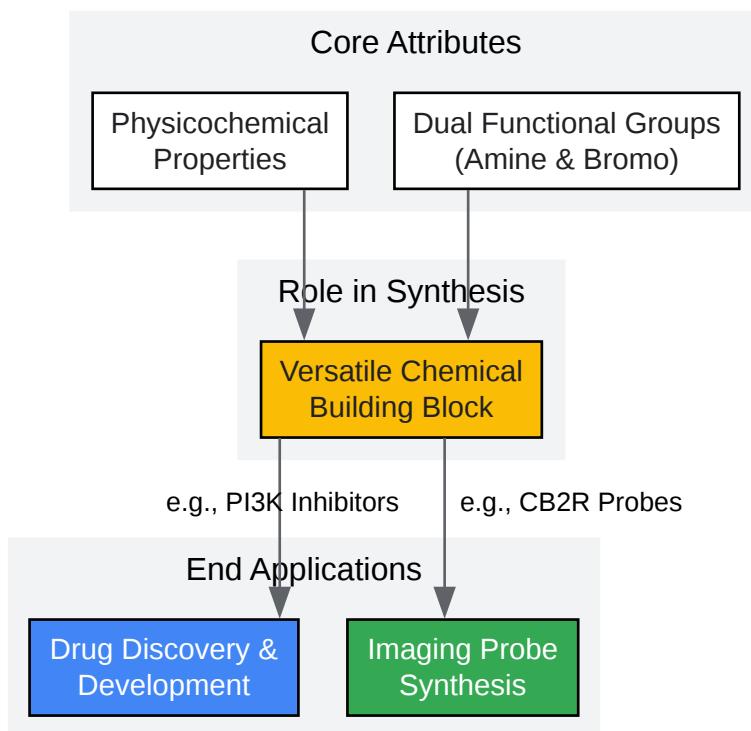
A summary of the key physical and chemical properties is provided below. It should be noted that several of these values are predicted through computational models.

Table 1: General and Physicochemical Properties

Property	Value	Source
Molecular Formula	C ₃ H ₄ BrN ₃	[2] [3]
Molecular Weight	161.99 g/mol	[2] [3]
CAS Numbers	950739-21-6, 1203705-55-8	[2]
Physical Form	Solid, Light beige solid	
Boiling Point	384.2 ± 22.0 °C (Predicted)	[2]
Density	2.039 ± 0.06 g/cm ³ (Predicted)	[2]
pKa	12.16 ± 0.10 (Predicted)	[2]
LogP	1.33560 or 0.9	[1] [2]
Polar Surface Area	54.7 Å ²	[1]

Spectral Data

Spectroscopic data is crucial for the identification and characterization of **3-Bromo-1H-pyrazol-5-amine**. While comprehensive spectral data is best obtained from a certificate of analysis for a specific lot, some data has been reported.


Table 2: Spectroscopic Information

Spectrum Type	Data	Source
¹ H NMR	(400 MHz, DMSO-d6) δ: 5.20 (m, 3H), 11.60 (br s 1H)	
¹³ C NMR, IR, MS	Data available from suppliers.	[4] [5] [6]

Reactivity and Applications

The chemical structure of **3-Bromo-1H-pyrazol-5-amine**, featuring a nucleophilic amino group and a bromine atom suitable for cross-coupling reactions, makes it a valuable intermediate in organic synthesis.

- **Drug Discovery:** Pyrazole derivatives are known to possess a wide range of biological activities and are core scaffolds in many pharmaceutical agents. This compound serves as a key intermediate for synthesizing more complex molecules, including inhibitors of phosphatidylinositol-3-kinase (PI3K) and release-activated calcium channel (CRAC) inhibitors, which are targets for anti-inflammatory and anti-cancer therapies.
- **Imaging Probes:** It is used as a reactant in the synthesis of near-infrared (near-IR) fluorescence imaging probes.^[2] These probes can be designed to selectively bind to biological targets, such as the cannabinoid receptor CB2, enabling researchers to visualize and study these targets in biological systems.^[2]

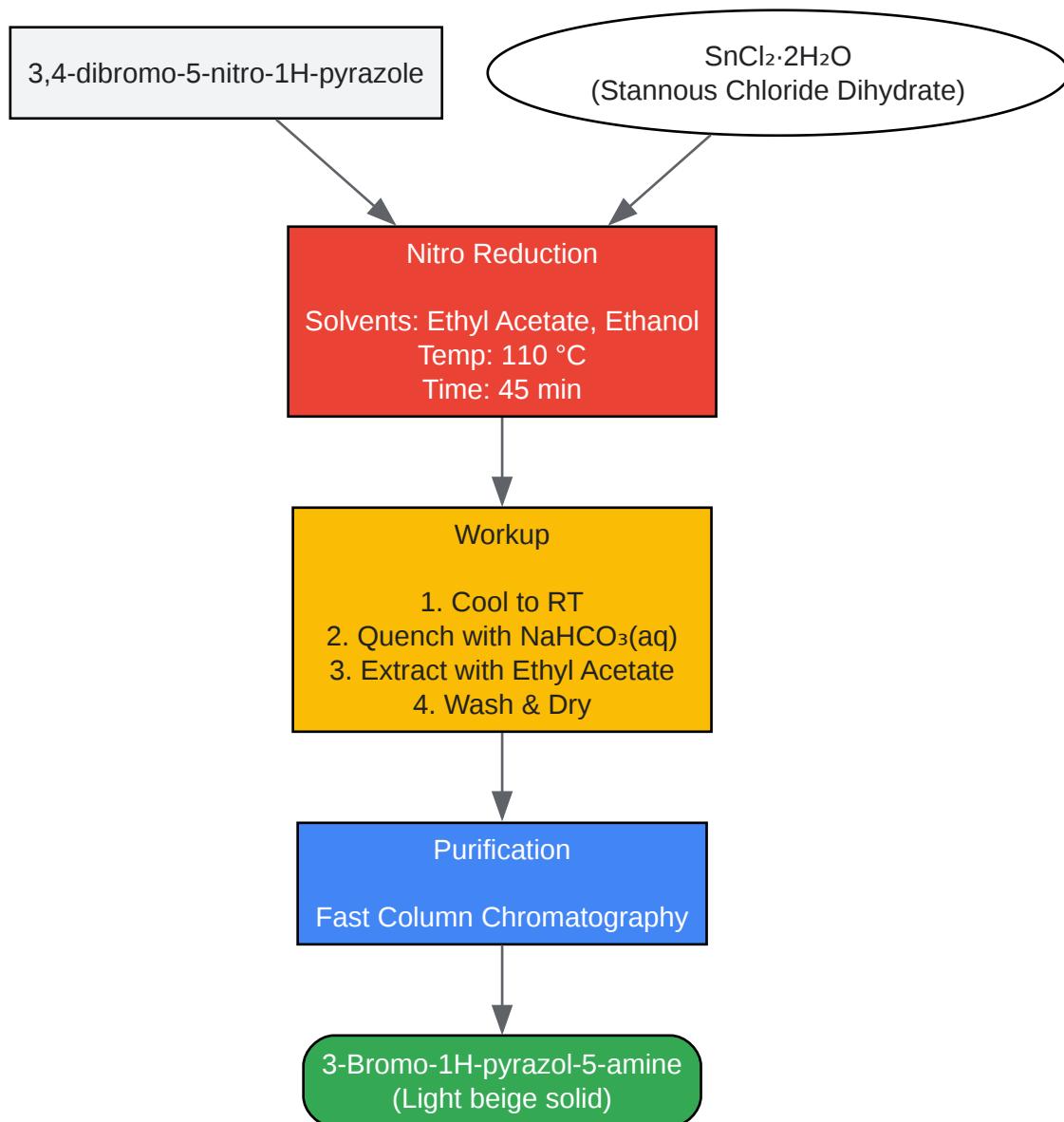
[Click to download full resolution via product page](#)

Figure 1. Logical workflow from chemical properties to applications.

Experimental Protocol: Synthesis

A common method for the synthesis of **3-Bromo-1H-pyrazol-5-amine** involves the reduction of a nitro group on a dibrominated pyrazole precursor.

Reaction: Nitro reduction of 3,4-dibromo-5-nitro-1H-pyrazole.


Materials:

- 3,4-dibromo-5-nitro-1H-pyrazole (Starting Material)
- Stannous chloride dihydrate ($\text{SnCl}_2 \cdot 2\text{H}_2\text{O}$) (Reducing Agent)
- Ethyl acetate (Solvent)
- Ethanol (Solvent)
- Aqueous sodium bicarbonate (NaHCO_3) (for workup)
- Brine (for washing)
- Anhydrous sodium sulfate (Na_2SO_4) (for drying)

Procedure:

- A mixture of 3,4-dibromo-5-nitro-1H-pyrazole, stannous chloride dihydrate, ethyl acetate, and ethanol is prepared.
- The reaction mixture is heated under reflux at 110 °C for approximately 45 minutes.
- Upon completion, the reaction solution is cooled to room temperature.
- The solution is then slowly poured into a vigorously stirred mixture of aqueous sodium bicarbonate and ethyl acetate for quenching and neutralization.
- The organic phase is separated, washed with brine, and dried over anhydrous sodium sulfate.
- The solvent is removed under reduced pressure to yield the crude product.

- Purification is performed via fast column chromatography (e.g., eluting with dichloromethane/ethanol) to afford **3-bromo-1H-pyrazol-5-amine** as a light beige solid.

[Click to download full resolution via product page](#)

Figure 2. General workflow for the synthesis of **3-Bromo-1H-pyrazol-5-amine**.

Safety and Handling

Appropriate safety precautions must be observed when handling **3-Bromo-1H-pyrazol-5-amine**.

- Hazard Statements: GHS classifications from aggregated sources indicate potential hazards.
[1] These include:
 - H302: Harmful if swallowed.
 - H315: Causes skin irritation.
 - H319/H320: Causes serious eye irritation.
 - H335: May cause respiratory irritation.
- Precautions for Safe Handling:
 - Handle in a well-ventilated place or under a chemical fume hood.[7]
 - Wear suitable personal protective equipment (PPE), including safety goggles with side-shields, chemical-resistant gloves, and protective clothing.[7]
 - Avoid formation of dust and aerosols.[7]
 - Avoid contact with skin, eyes, and clothing.[7]
 - Wash hands thoroughly after handling.
- Conditions for Safe Storage:
 - Store in a tightly closed container in a dry, cool, and well-ventilated place.[2][7]
 - Recommended storage is under an inert atmosphere (nitrogen or argon) at 2–8 °C.[2]

This information is intended as a guide and does not purport to be all-inclusive. Always refer to the specific Safety Data Sheet (SDS) provided by the supplier before handling this chemical.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 3-Bromo-1H-pyrazol-5-amine | C3H4BrN3 | CID 46179974 - PubChem
[pubchem.ncbi.nlm.nih.gov]
- 2. lookchem.com [lookchem.com]
- 3. scbt.com [scbt.com]
- 4. 1203705-55-8|3-Bromo-1H-pyrazol-5-amine|BLD Pharm [bldpharm.com]
- 5. 3-bromo-1H-pyrazol-5-amine(950739-21-6) 1H NMR [m.chemicalbook.com]
- 6. 1203705-55-8 | 3-Bromo-1H-pyrazol-5-amine | Bromides | Ambeed.com [ambeed.com]
- 7. echemi.com [echemi.com]
- To cite this document: BenchChem. [A Technical Guide to 3-Bromo-1H-pyrazol-5-amine]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b571671#3-bromo-1h-pyrazol-5-amine-chemical-properties\]](https://www.benchchem.com/product/b571671#3-bromo-1h-pyrazol-5-amine-chemical-properties)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com